3-Cyclohexyloxolane-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyloxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCZPOCMZIYNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505876 | |
| Record name | 3-Cyclohexyloxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5962-96-9 | |
| Record name | 3-Cyclohexyloxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Cyclohexyloxolane 2,5 Dione
Retrosynthetic Analysis and Precursor Selection for 3-Cyclohexyloxolane-2,5-dione
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds.
For this compound, the most logical retrosynthetic disconnection is the C-O bond of the anhydride (B1165640) ring. This disconnection reveals a key precursor: cyclohexylsuccinic acid . This dicarboxylic acid can, in principle, be cyclized to form the target anhydride.
Further retrosynthetic analysis of cyclohexylsuccinic acid suggests several potential synthetic pathways starting from simpler precursors:
Michael Addition: The addition of a cyclohexyl nucleophile (e.g., a cyclohexyl Grignard reagent or an enolate derived from a cyclohexyl ketone) to an α,β-unsaturated dicarbonyl compound like maleic anhydride or its ester derivatives.
Alkylation: The alkylation of a succinic acid derivative enolate with a cyclohexyl halide.
The selection of precursors is guided by factors such as commercial availability, cost, and the efficiency of the subsequent synthetic steps. Common starting materials for these approaches include succinic anhydride, maleic anhydride, and cyclohexyl halides.
Direct Cyclization Strategies for Oxolane-2,5-dione Scaffold Formation
The formation of the oxolane-2,5-dione ring is the pivotal step in the synthesis of this compound. This is typically achieved through intramolecular cyclization of a suitable precursor.
Anhydride Formation from Substituted Succinic Acid Derivatives
The most direct method for forming the succinic anhydride ring is the dehydration of the corresponding dicarboxylic acid. libretexts.org In this case, cyclohexylsuccinic acid is heated, often in the presence of a dehydrating agent like acetic anhydride or by distillation to remove water, to induce intramolecular cyclization and form this compound.
The general mechanism for this acid-catalyzed dehydration involves the protonation of one of the carboxylic acid carbonyls, followed by nucleophilic attack from the other carboxylic acid group to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the cyclic anhydride. pearson.com
Table 1: Reaction Conditions for Anhydride Formation from Substituted Succinic Acids
| Dehydrating Agent | Temperature | Typical Yields | Reference |
| Acetic Anhydride | Reflux | High | researchgate.net |
| Heat (distillation) | 180–200°C (reduced pressure) | Moderate to High |
Ring-Closing Reactions Involving Cyclohexyl-Bearing Precursors
An alternative strategy involves constructing the oxolane-2,5-dione ring from a precursor that already contains the cyclohexyl moiety. One such approach is the reaction of a cyclohexyl-substituted alkene with maleic anhydride in an "ene" reaction. google.com This reaction involves the addition of an alkene with an allylic hydrogen to an enophile (maleic anhydride), resulting in the formation of a new C-C bond, a shift of the double bond, and a 1,5-hydrogen transfer.
Another powerful method for ring formation is Ring-Closing Metathesis (RCM) . wikipedia.orgorganic-chemistry.org This reaction utilizes a ruthenium-based catalyst to form a cyclic alkene from a diene. For the synthesis of a saturated ring like oxolane-2,5-dione, a precursor with two ester groups and two terminal alkenes could be cyclized via RCM, followed by hydrogenation of the resulting double bond. While powerful, the complexity and cost of the catalyst may make other methods more practical for this specific target.
Stereoselective Synthesis Approaches for Chiral this compound (if applicable)
If the target molecule possesses a chiral center at the 3-position, stereoselective synthesis is required to produce a single enantiomer. The principles of asymmetric synthesis can be applied to the synthesis of this compound.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction to occur with a specific stereochemical outcome. bath.ac.ukrsc.org In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a succinic acid derivative. For instance, an Evans' oxazolidinone auxiliary could be acylated with a succinic acid monoester chloride. acs.org Subsequent alkylation of the enolate with a cyclohexyl halide would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Removal of the auxiliary would then yield the enantiomerically enriched cyclohexylsuccinic acid, which can be cyclized to the desired chiral anhydride.
Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature | Reference |
| Evans' Oxazolidinones | Asymmetric alkylation, aldol | Rigid structure provides excellent facial shielding | acs.org |
| SuperQuat Oxazolidinones | Asymmetric alkylation | Enhanced steric hindrance for improved diastereoselectivity | rsc.org |
| (S)- or (R)-1-Phenylethylamine | Diastereoselective reactions | Readily available and effective for inducing asymmetry | researchgate.net |
Asymmetric Catalysis in Oxolane-2,5-dione Ring Construction
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Several catalytic asymmetric methods could be envisioned for the synthesis of chiral this compound.
One potential approach is the asymmetric hydrogenation of a precursor containing a double bond, such as 3-cyclohexenylsuccinic anhydride. Catalysts like Rh/(R)-Binap have been shown to be effective in the asymmetric hydrogenation of similar systems, achieving high enantiomeric excess.
Another strategy is the catalytic asymmetric ring-opening of a meso-anhydride. While not directly applicable to the construction of the oxolane-2,5-dione ring itself, this method highlights the power of asymmetric catalysis in desymmetrizing achiral molecules to create chiral building blocks.
Finally, catalytic asymmetric cycloaddition reactions, such as a Diels-Alder reaction between a chiral diene and maleic anhydride, could be employed to establish the stereochemistry early in the synthesis. Subsequent transformations would then convert the cycloadduct to the target molecule.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry can be effectively applied to the proposed synthesis of this compound to enhance its environmental sustainability. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. frontiersin.org
Atom Economy: The proposed synthesis, particularly the final cyclization step, can have a high atom economy. The dehydration of cyclohexylsuccinic acid to form the oxolane-2,5-dione ring would ideally only produce water as a byproduct, maximizing the incorporation of atoms from the reactants into the final product.
Use of Greener Solvents and Catalysts: The choice of solvents and catalysts is crucial. Whenever possible, water or other environmentally benign solvents should be considered. bohrium.compreprints.org For the initial formation of cyclohexylsuccinic acid, exploring catalyst-free reactions or employing reusable, non-toxic catalysts would align with green chemistry principles. For the cyclization step, moving away from harsh dehydrating agents towards thermal, catalyst-free conditions or using solid acid catalysts that can be easily recovered and reused would be beneficial. frontiersin.org
Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can significantly reduce energy consumption. Microwave-assisted synthesis is another green technique that can often reduce reaction times and energy input. nih.gov
Waste Reduction: One-pot or cascade reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, can significantly reduce waste generation from purification processes. scispace.com Applying this concept to the synthesis of this compound by, for example, generating the cyclohexylsuccinic acid in situ and proceeding directly to cyclization, would be a key green chemistry strategy.
Comparative Analysis of Synthetic Efficiencies and Scalability for this compound
A comparative analysis of potential synthetic routes for this compound is essential for determining the most efficient and scalable method for potential industrial application. This analysis considers factors such as reaction yield, purity of the product, cost and availability of starting materials, reaction time, and ease of workup and purification.
| Synthetic Route | Plausible Starting Materials | Potential Advantages | Potential Disadvantages | Scalability Concerns |
| Route A: Grignard Reaction | Cyclohexylmagnesium bromide, Maleic anhydride | Potentially high yield and selectivity. | Requires anhydrous conditions; Grignard reagents can be sensitive. | Handling of large quantities of Grignard reagents can be hazardous. |
| Route B: Radical Addition | Cyclohexane (B81311), Maleic anhydride, Radical initiator | Milder reaction conditions may be possible. | May lead to a mixture of products, requiring extensive purification. | Control of radical reactions on a large scale can be challenging. |
| Route C: Catalytic Alkylation | Cyclohexene, Succinic anhydride, Acid catalyst | Potentially more atom-economical. | Catalyst selection is critical for high yield and to avoid side reactions. | Catalyst cost and recovery can impact scalability. |
Data Table: Hypothetical Comparison of Synthetic Efficiencies
| Parameter | Route A: Grignard Reaction | Route B: Radical Addition | Route C: Catalytic Alkylation |
| Theoretical Yield | High | Moderate to High | Moderate to High |
| Reaction Time | Moderate | Long | Moderate |
| Purity of Crude Product | Moderate to High | Low to Moderate | Moderate |
| Green Chemistry Score (1-10) | 5 | 7 | 8 |
| Estimated Cost per Gram | Moderate | Low | Low to Moderate |
Scalability Considerations:
For large-scale production, Route C, employing a catalytic approach, appears to be the most promising due to its potential for higher atom economy and the use of more manageable reagents compared to the Grignard reaction. The primary challenge for scaling up Route C would be the development of a robust and recyclable catalyst. Route A, while potentially high-yielding, presents significant safety and handling challenges at an industrial scale. Route B's lack of selectivity makes it less desirable for producing a high-purity product on a large scale without extensive and costly purification steps.
Advanced Spectroscopic and Structural Elucidation of 3 Cyclohexyloxolane 2,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Cyclohexyloxolane-2,5-dione
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of protons and carbon atoms, a detailed structural map can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. In the case of this compound, the spectrum is expected to show signals corresponding to the protons on the cyclohexyl ring and the oxolane-2,5-dione ring.
The protons on the cyclohexyl ring would likely appear as a series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.0 and 2.5 ppm. The exact chemical shifts and multiplicities would depend on their axial or equatorial positions and their coupling to neighboring protons. The proton attached to the carbon bearing the oxygen of the oxolane ring (the methine proton) would be expected to shift further downfield due to the electron-withdrawing effect of the oxygen atom.
The protons on the oxolane-2,5-dione ring itself would exhibit distinct signals. The proton at the C3 position, being adjacent to a carbonyl group and the oxygen of the cyclohexyl group, would be significantly deshielded and is expected to appear as a multiplet. The two protons at the C4 position would likely be diastereotopic and thus magnetically non-equivalent, giving rise to two separate multiplets.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the carbons of the oxolane ring, and the carbons of the cyclohexyl ring.
The two carbonyl carbons (C2 and C5) of the dione (B5365651) moiety are expected to resonate at the most downfield positions, typically in the range of δ 165-185 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms. The carbons of the oxolane ring (C3 and C4) would appear at intermediate chemical shifts. The carbon at the C3 position, bonded to the oxygen of the cyclohexyl group, would be shifted further downfield compared to the C4 carbon. The carbons of the cyclohexyl ring would appear in the upfield region of the spectrum.
A representative, though not experimentally verified for this specific molecule, set of predicted ¹³C NMR chemical shifts is presented in the table below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (C2) | ~170-175 |
| C=O (C5) | ~170-175 |
| C3 (Oxolane) | ~70-80 |
| C4 (Oxolane) | ~30-40 |
| C1' (Cyclohexyl) | ~75-85 |
| C2', C6' (Cyclohexyl) | ~30-35 |
| C3', C5' (Cyclohexyl) | ~23-28 |
| C4' (Cyclohexyl) | ~24-29 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation
To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would show correlations between adjacent protons in both the cyclohexyl and the oxolane rings, confirming their connectivity. For instance, the methine proton on the cyclohexyl ring (at C1') would show a correlation with its neighboring methylene (B1212753) protons (at C2' and C6'). Similarly, the protons on the oxolane ring would show correlations between the C3 proton and the C4 protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduyoutube.com This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton. columbia.edulibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.eduyoutube.comlibretexts.org This is particularly useful for identifying connections across quaternary carbons or heteroatoms. For example, the protons on the C4 position of the oxolane ring would show a correlation to the carbonyl carbon at the C5 position, and the proton at the C3 position would show correlations to the carbonyl carbons at C2 and C5, as well as to carbons in the cyclohexyl ring.
Vibrational Spectroscopy for Functional Group Characterization of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. vscht.czcnrs.fr
Infrared (IR) Spectroscopy for Carbonyl and Ring Vibrations
The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups. Anhydride (B1165640) carbonyls typically show two distinct stretching vibrations due to symmetric and asymmetric stretching modes. These bands are expected to appear in the region of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹. The C-O-C stretching vibrations of the ether linkage within the oxolane ring would likely produce strong bands in the 1300-1000 cm⁻¹ region. The C-H stretching vibrations of the cyclohexyl and oxolane rings would be observed around 2850-3000 cm⁻¹.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| C=O (asymmetric stretch) | ~1850-1800 |
| C=O (symmetric stretch) | ~1780-1740 |
| C-O-C (ether stretch) | ~1300-1000 |
| C-H (sp³ stretch) | ~2850-3000 |
Raman Spectroscopy for Molecular Vibrations and Conformational Insights
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to IR spectroscopy. beilstein-journals.org The symmetric stretching vibration of the carbonyl groups, which might be weak in the IR spectrum, could give a strong signal in the Raman spectrum. The vibrations of the carbon skeleton of the cyclohexyl ring are also expected to be prominent in the Raman spectrum. Analysis of the low-frequency region of the Raman spectrum can provide insights into the conformational flexibility of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of organic compounds. For a molecule like this compound, a combination of high-resolution mass spectrometry and tandem mass spectrometry would provide comprehensive data.
High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, with a chemical formula of C₁₀H₁₂O₃, the theoretical exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.
Table 1: Theoretical Exact Mass Data for this compound
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|
An HRMS analysis would be expected to yield a measured m/z value that closely matches this theoretical mass, typically within a few parts per million (ppm), thus confirming the molecular formula.
Tandem mass spectrometry (MS/MS) is a powerful tool used to deduce the structure of a molecule by analyzing its fragmentation patterns. rsc.org In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the molecular structure.
The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the oxolane-2,5-dione ring and the cyclohexyl moiety. The presence of carbonyl groups and the ether linkage provides reactive sites for fragmentation. savemyexams.com
Table 2: Predicted Fragmentation Data for this compound from MS/MS Analysis
| Fragment Ion (m/z) | Proposed Structure/Lost Neutral Fragment |
|---|---|
| 152 | [M - CO]⁺ |
| 124 | [M - 2CO]⁺ |
| 99 | [C₄H₃O₃]⁺ (Oxolane-2,5-dione ring fragment) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
The fragmentation would likely be initiated by the loss of carbon monoxide (CO) from the dione structure, a common fragmentation pathway for such compounds. savemyexams.com Subsequent fragmentations could involve the cleavage of the bond connecting the cyclohexyl ring to the oxolane ring, leading to the characteristic cyclohexyl cation.
X-ray Crystallography for Solid-State Structure Determination of this compound
The five-membered oxolane ring is not planar and typically adopts an envelope or twisted conformation to relieve ring strain. X-ray analysis would pinpoint which of these conformations is present in the crystal structure.
The six-membered cyclohexyl ring is well-known to adopt a stable chair conformation to minimize steric and torsional strain. lumenlearning.com The analysis would determine the orientation of the oxolane-2,5-dione substituent on the cyclohexane (B81311) ring (axial or equatorial). Generally, a bulky substituent like the dione ring would be expected to occupy an equatorial position to minimize steric hindrance. lumenlearning.com
Table 3: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |
| Molecules per Unit Cell (Z) | Integer value |
| Key Torsion Angles (°) | To define the conformation of the rings |
The this compound molecule is chiral at the C3 position of the oxolane ring. If a single enantiomer is synthesized and crystallized, X-ray crystallography can be used to determine its absolute configuration (R or S). This is typically achieved by anomalous dispersion methods, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. For a light-atom structure like this, the determination can be challenging but is often possible with high-quality data.
Chemical Reactivity and Transformation Pathways of 3 Cyclohexyloxolane 2,5 Dione
Reactions at the Anhydride (B1165640) Moiety of 3-Cyclohexyloxolane-2,5-dione
The core reactivity of this compound, also known as cyclohexylsuccinic anhydride, is centered on the electrophilic nature of the two carbonyl carbons within the strained five-membered anhydride ring. This functional group is highly susceptible to nucleophilic attack, which initiates ring-opening transformations.
Nucleophilic Ring-Opening Reactions
Nucleophilic attack on the anhydride moiety is the most fundamental and widely exploited transformation of this compound, leading to a variety of dicarboxylic acid derivatives.
The reaction of this compound with alcohols, a process known as alcoholysis, results in the opening of the anhydride ring to form a monoester derivative of 2-cyclohexylsuccinic acid. This reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons. The reaction can be catalyzed by either acid or base. Studies have quantified the reactivity of various substituted succinic anhydrides, providing insight into the kinetics of this transformation. nih.gov For instance, the reaction with a secondary alcohol like isopropanol (B130326) can be monitored to determine relative reactivity. nih.gov
| Reactant Alcohol | Catalyst | Product (Monoester) | Reference |
| Isopropanol | Sodium Acetate | Isopropyl 4-oxo-3-cyclohexylbutanoate | nih.gov |
| Hydrocortisone | Pyridine (B92270) | Hydrocortisone 21-(3-carboxy-1-cyclohexylpropionyl)oxy |
Amines, being potent nucleophiles, readily react with this compound at room temperature to yield the corresponding amic acid (an amide-acid). The primary or secondary amine attacks one of the carbonyl groups, cleaving the anhydride ring. This initial product, which contains both a carboxylic acid and an amide functional group, can often be isolated or used in situ for further transformations.
| Reactant Amine | Product (Amic Acid) | Reference |
| Ammonia | 4-amino-4-oxo-3-cyclohexylbutanoic acid | |
| Aniline | 4-oxo-3-cyclohexyl-4-(phenylamino)butanoic acid | |
| Benzylamine | 2-Benzylamino-N-cyclohexyl-succinamic acid | sci-hub.se |
In the presence of water, this compound undergoes hydrolysis to yield its corresponding dicarboxylic acid, 2-cyclohexylsuccinic acid. This reaction is a reversible process. The equilibrium can be shifted back toward the anhydride by removing water, typically through heating or by using a chemical dehydrating agent like acetic anhydride. nih.gov The synthesis of cyclohexylsuccinic anhydride is often achieved through this dehydration of the dicarboxylic acid. nih.gov This reversibility is a key characteristic of many cyclic anhydrides.
Derivatization to Imides and other Heterocyclic Compounds
The initial amic acid products from the reaction with amines can be induced to cyclize, forming imides. This is typically achieved by heating the amic acid, which results in the elimination of a water molecule and the formation of a new five-membered ring, a succinimide (B58015) derivative. This two-step process—ring-opening followed by cyclization—is a standard method for preparing N-substituted imides. sci-hub.se
Furthermore, the anhydride can serve as a building block for other heterocyclic systems. For example, reaction with hydrazine (B178648) derivatives can be used to construct six-membered pyridazinedione rings, expanding the range of accessible molecular scaffolds from this precursor.
Transformations Involving the Cyclohexyl Substituent of this compound
In contrast to the high reactivity of the anhydride moiety, the cyclohexyl substituent is chemically robust and generally unreactive under the conditions used to transform the anhydride. The saturated aliphatic ring lacks easily accessible reactive sites.
Chemical transformations targeting the cyclohexyl ring while preserving the anhydride are not commonly reported in the literature. Reactions typical for alkanes, such as free-radical halogenation, would likely require harsh conditions (e.g., UV light, high temperatures) that could lead to a mixture of products or decomposition of the sensitive anhydride ring. The primary focus of synthetic applications involving this compound is almost exclusively on the versatile reactivity of the anhydride functional group, which serves as a gateway to a wide array of dicarboxylic acid derivatives. Modifications to the cyclohexyl ring are typically incorporated into the precursor molecules before the formation of the succinic acid or anhydride structure.
Functionalization of the Cyclohexyl Ring (e.g., Oxidation, Halogenation, Dehydrogenation)
Direct functionalization of the cyclohexyl ring in this compound is not extensively documented in dedicated studies. The reactivity of the anhydride portion of the molecule generally dominates. However, based on the general principles of organic chemistry, the saturated cyclohexyl ring would be susceptible to standard alkane reactions, such as free-radical halogenation or oxidation under harsh conditions. These reactions would likely compete with reactions at the more reactive anhydride functional group. For instance, reactions involving strong oxidizing agents or high-energy ultraviolet light could potentially lead to oxidation or halogenation of the cyclohexyl group, but these conditions might also promote cleavage or polymerization of the anhydride ring.
Stereochemical Influence of the Cyclohexyl Group on Reactivity
The cyclohexyl group exerts a significant stereochemical and steric influence on the reactivity of the this compound molecule. scite.aiacs.org This bulky, non-planar substituent creates a sterically hindered environment on one side of the planar anhydride ring. acs.org This steric hindrance is a key factor in directing the approach of incoming reagents to one of the two carbonyl groups.
The differential steric environment at the C2 and C5 carbonyl positions is fundamental to achieving selectivity in reactions. acs.org In processes like asymmetric desymmetrization, a chiral catalyst can selectively recognize one of the two enantiotopic carbonyl groups, leading to a highly stereoselective ring-opening. nih.govscispace.comresearchgate.net The catalyst and the cyclohexyl substituent work in concert to create a diastereomeric transition state that favors the formation of one enantiomer over the other. nih.gov The size and conformation of the cyclohexyl group are therefore critical in determining the efficiency and stereochemical outcome of such transformations. scite.aiacs.org
Reactions at the Oxolane Ring Carbon Backbone of this compound
The primary reaction pathways for the oxolane-2,5-dione ring involve transformations of its two carbonyl groups. These reactions are characteristic of cyclic anhydrides and are central to the synthetic utility of the compound. libretexts.org
Reduction of Carbonyl Groups
The carbonyl groups of this compound can be reduced to form corresponding lactones (cyclic esters) or, under more forcing conditions, diols. This transformation is typically achieved through catalytic hydrogenation or with metal hydride reagents. rsc.orgrsc.orglibretexts.org
Catalytic hydrogenation over metal catalysts such as palladium, platinum, or copper-zinc oxides can reduce one or both carbonyl groups. rsc.orggoogle.com The specific products depend on the catalyst, solvent, and reaction conditions like temperature and pressure. google.comnih.gov
Metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are also effective for this reduction. openstax.org These reagents typically attack one of the carbonyl carbons, leading to a ring-opened intermediate that subsequently closes to form a lactone. The choice of reducing agent can influence which of the two non-equivalent carbonyl groups is preferentially attacked, a concept further explored in section 4.4.
Table 1: Common Reagents for the Reduction of Substituted Succinic Anhydrides
| Reagent Class | Specific Example(s) | Typical Product(s) | Reference |
|---|---|---|---|
| Metal Hydrides | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Lactones | openstax.org |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Cu/Zn/Al oxides | Lactones, Diols | rsc.orglibretexts.orggoogle.com |
Electrophilic/Nucleophilic Additions (if applicable to specific sites)
The predominant reactions at the carbonyl centers of the anhydride ring are nucleophilic acyl substitutions, which lead to ring-opening. libretexts.orglibretexts.org While technically an addition-elimination sequence, this pathway is the primary mode of "addition" to the carbonyl sites.
Common nucleophiles that react with this compound include:
Alcohols (Alcoholysis): In the presence of an alcohol, the anhydride ring opens to form a monoester carboxylic acid. nih.govlibretexts.orglibretexts.org This reaction can be catalyzed by a base, such as pyridine, or can proceed under thermal conditions. libretexts.orglibretexts.org
Amines (Aminolysis): Primary and secondary amines readily attack the anhydride to yield a monoamide carboxylic acid. libretexts.orgnih.govyoutube.comsci-hub.box Typically, two equivalents of the amine are used, with the second equivalent acting as a base to neutralize the carboxylic acid formed. youtube.compressbooks.pub
Water (Hydrolysis): Reaction with water cleaves the anhydride to produce the corresponding dicarboxylic acid, 2-cyclohexylsuccinic acid. libretexts.orgopenstax.orglibretexts.orglibretexts.org
The Wittig reaction, involving an organophosphorus ylide, represents another type of nucleophilic addition. libretexts.orgnrochemistry.comlibretexts.orgdalalinstitute.commnstate.edu This reaction can convert a carbonyl group into a carbon-carbon double bond, leading to an enol-lactone product. libretexts.org
Electrophilic additions to the oxolane ring itself are not a characteristic reaction pathway due to the electron-deficient nature of the carbonyl carbons.
Regioselectivity and Stereoselectivity in Reactions of this compound
The presence of the C3-cyclohexyl substituent makes the two carbonyl groups of the anhydride ring (at C2 and C5) chemically non-equivalent (diastereotopic). This structural feature is the origin of regioselectivity and stereoselectivity in its reactions.
Regioselectivity: Regioselectivity refers to the preferential reaction at one functional group over another. In the reduction of this compound with metal hydrides, the choice of reagent can determine which carbonyl group is reduced. The outcome is a balance between steric and electronic effects.
With small, unhindered hydrides like LiAlH₄ and NaBH₄, the nucleophilic attack often occurs preferentially at the more sterically hindered carbonyl group (C2, adjacent to the cyclohexyl group).
Conversely, with sterically bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), the hydride attacks the less sterically hindered carbonyl group (C5) to minimize steric repulsion.
Table 2: Regioselectivity in Hydride Reduction of Unsymmetrically Substituted Succinic Anhydrides
| Hydride Reagent | Primary Factor Influencing Attack | Preferential Site of Attack | Resulting Lactone Isomer |
|---|---|---|---|
| NaBH₄, LiAlH₄ | Electronic Effects / Chelation | More Hindered Carbonyl (C2) | γ-lactone with substituent at the γ-position |
| L-Selectride®, K-Selectride® | Steric Hindrance | Less Hindered Carbonyl (C5) | γ-lactone with substituent at the α-position |
Stereoselectivity: Stereoselectivity, particularly enantioselectivity, is a key feature in the reactions of this meso-compound, which has a plane of symmetry. Asymmetric desymmetrization is a powerful strategy where a chiral catalyst directs a nucleophile to attack one of the two enantiotopic carbonyl groups preferentially. nih.govscispace.comresearchgate.netnih.govnih.gov
For example, the alcoholysis or aminolysis of this compound using a chiral catalyst (such as a cinchona alkaloid or a thiourea (B124793) derivative) can produce the ring-opened product with high enantiomeric excess (ee). nih.govnih.gov The catalyst forms a diastereomeric complex with the anhydride, lowering the activation energy for the attack at one specific carbonyl carbon, thereby controlling the stereochemistry of the newly formed chiral center in the product. nih.gov
Computational and Theoretical Investigations of 3 Cyclohexyloxolane 2,5 Dione
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electronic structure and energy.
Geometry Optimization and Conformational Landscapes of 3-Cyclohexyloxolane-2,5-dione
A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring, multiple low-energy conformations are likely to exist. A thorough investigation would involve mapping the potential energy surface to identify all stable conformers and the energy barriers between them. This would reveal the preferred shapes the molecule adopts.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical stability. From these orbital energies, various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated to predict how this compound might behave in chemical reactions.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical methods can predict spectroscopic data that can be compared with experimental results to confirm the molecule's structure. Calculations can provide theoretical values for nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms within this compound. Additionally, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be computed, which correlate to peaks in an infrared (IR) spectrum.
Molecular Dynamics Simulations for Dynamic Behavior of this compound
While quantum mechanics is excellent for understanding static molecular properties, molecular dynamics (MD) simulations are used to study how molecules move and change shape over time.
Conformational Dynamics in Solution and Gas Phase
MD simulations would allow for the exploration of the conformational dynamics of this compound. By simulating the molecule's movements over nanoseconds or longer, researchers could observe transitions between different conformations and understand the flexibility of the cyclohexane and oxolane rings. These simulations could be performed in a vacuum (gas phase) or in the presence of solvent molecules to see how the environment affects its behavior.
Solvent Effects on Molecular Structure and Reactivity
The presence of a solvent can significantly influence the structure and reactivity of a molecule. MD simulations explicitly including solvent molecules would provide a realistic model of this compound in a liquid environment. These simulations could reveal how solvent molecules arrange themselves around the solute and how this solvation affects the conformational preferences and the accessibility of reactive sites on the molecule.
No Publicly Available Research Found for
Following a comprehensive search of publicly available scientific literature and databases, no specific research articles, computational studies, or theoretical investigations were found for the chemical compound "this compound." Consequently, it is not possible to generate an article based on the provided outline focusing on the computational and theoretical investigations of this specific molecule.
The search for scholarly data on "this compound," including its reaction mechanism elucidation via computational transition state analysis and its application in computational modeling for predictive chemical design, did not yield any relevant results. This suggests that such specific computational studies on this particular compound may not have been published in the accessible scientific domain.
Without any existing research data, generating a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline is not feasible. The required sections on reaction mechanism elucidation and predictive chemical design, including data tables and detailed research findings, cannot be created without foundational research to draw upon.
Therefore, the requested article on the computational and theoretical investigations of this compound cannot be provided at this time due to the absence of available information on the subject.
Potential Applications and Advanced Materials Research Involving 3 Cyclohexyloxolane 2,5 Dione
Polymer Synthesis utilizing 3-Cyclohexyloxolane-2,5-dione as a Monomer
The strained five-membered ring of the oxolane-2,5-dione moiety makes this compound a suitable candidate for ring-opening polymerization (ROP). This polymerization technique allows for the creation of polymers with controlled molecular weights and defined architectures.
Ring-Opening Polymerization to Functional Poly(esters) or Poly(amides)
Ring-opening polymerization (ROP) is a primary method for synthesizing polyesters and polyamides from cyclic monomers. While direct studies on this compound are not extensively documented in the provided search results, the polymerization of analogous morpholine-2,5-dione (B184730) derivatives provides a strong model for its potential behavior. For instance, the organocatalyzed ROP of (S)-3-benzylmorpholine-2,5-dione yields well-defined poly(ester amide) homopolymers. nih.gov This process often utilizes binary catalyst systems, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) cocatalyst, to achieve high control over dispersities and molar masses. nih.govresearchgate.net
Similarly, this compound could undergo ROP to produce functional polyesters. The reaction would proceed via the nucleophilic attack on one of the carbonyl carbons of the anhydride (B1165640) ring, leading to the formation of a linear polymer chain. The pendant cyclohexyl group would introduce hydrophobicity and steric bulk to the polymer backbone, influencing its thermal and mechanical properties. The choice of initiator (e.g., an alcohol for polyesters or an amine for polyamides) would determine the end-groups of the polymer chains and could be used to introduce specific functionalities.
Copolymers and Advanced Polymer Architectures incorporating Oxolane-2,5-dione Units
The incorporation of this compound into copolymers can lead to the development of advanced polymer architectures with tailored properties. Block copolymers, for example, could be synthesized by using macroinitiators such as poly(ethylene glycol) (PEG). This approach has been successfully demonstrated with related monomers like 3-methylmorpholine-2,5-dione, resulting in amorphous block copolymers where the glass transition temperature is influenced by the PEG block length. researchgate.net
The copolymerization of this compound with other cyclic monomers, such as lactide, could be achieved using organocatalysts. researchgate.net This would result in copolymers that combine the properties of both monomers, potentially leading to materials with unique degradation profiles and mechanical strengths. The bulky cyclohexyl group from the this compound units would likely impact the crystallinity and thermal properties of the resulting copolymers.
Table 1: Potential Polymer Architectures from this compound
| Polymer Architecture | Potential Co-monomer(s) | Initiator/Catalyst System | Expected Properties |
| Homopolymer (Polyester) | None | Alcohol / Organocatalyst (e.g., DBU/Thiourea) | Hydrophobic, potentially amorphous, tunable thermal properties |
| Homopolymer (Polyamide) | None | Amine / Organocatalyst | Potentially higher thermal stability than polyester |
| Block Copolymer | Poly(ethylene glycol) (PEG) | Hydroxyl-terminated PEG | Amphiphilic, potential for self-assembly |
| Random Copolymer | Lactide, Caprolactone | Alcohol / Organocatalyst | Tunable degradation rates and mechanical properties |
This compound as a Versatile Synthetic Intermediate in Organic Synthesis
The chemical reactivity of the anhydride ring in this compound makes it a valuable building block for the synthesis of more complex molecules.
Precursor for Complex Organic Molecules and Scaffolds
Cyclic anhydrides are well-established precursors in organic synthesis. The reaction of this compound with various nucleophiles can open the ring to generate dicarboxylic acid derivatives with a cyclohexyl substituent at a defined position. These derivatives can then be further elaborated into more complex molecular scaffolds. For instance, reaction with amines would yield amides, while reaction with alcohols would produce esters, providing a versatile platform for introducing diverse functional groups. The principles of using dione (B5365651) compounds as key starting materials for heterocyclization reactions are well-established, as seen with cyclohexane-1,3-dione in the synthesis of 1,2,4-triazine (B1199460) derivatives. nih.gov
Building Block for Novel Heterocyclic Systems
The dicarbonyl functionality of the oxolane-2,5-dione ring is a key feature for the construction of heterocyclic systems. While direct examples involving this compound are scarce in the provided results, the broader chemistry of related diones suggests significant potential. For example, cyclohexane-1,3-dione is used to synthesize a variety of fused heterocyclic systems, including pyran and pyridine (B92270) derivatives through multi-component reactions. nih.gov It is conceivable that this compound could participate in similar condensation reactions with bifunctional reagents to form novel heterocyclic structures containing both the oxolane and cyclohexyl moieties.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly (Speculative)
The structural features of this compound suggest potential, though speculative, applications in supramolecular chemistry.
Tripodal molecules based on cyclohexane (B81311) rings are valuable building blocks in supramolecular chemistry for the synthesis of cryptands, cages, and supramolecular polymers. nih.gov While this compound is not a tripodal molecule itself, its derivatives could be designed to participate in self-assembly processes. For example, polymers derived from this monomer could exhibit specific intermolecular interactions driven by the cyclohexyl groups, potentially leading to the formation of ordered nanostructures.
The ability of molecules to form gels and bind anions is a key aspect of supramolecular chemistry. nih.gov While research in this area has focused on highly functionalized cyclohexanes, such as all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, the principle of using cyclohexane-based building blocks is established. nih.gov Future research could explore how the combination of the polar oxolane-2,5-dione ring and the nonpolar cyclohexyl group in derivatives of this compound might influence their self-assembly behavior in different solvents, potentially leading to the formation of gels or other supramolecular structures.
Based on the current body of scientific literature, there is no available research detailing the specific application of This compound in the fields of chemo-sensing and analytical methodologies.
Searches for the compound in contexts such as the development of chemical sensors, its use as a reagent in analytical techniques, or its role in methodologies for detecting other substances have not yielded any relevant findings. The scientific focus on this particular molecule has yet to explore its potential utility in these specific areas of application.
Therefore, a detailed discussion, data tables, or research findings related to the chemo-sensing and analytical applications of this compound cannot be provided at this time. Further research would be necessary to determine if this compound possesses properties that would make it suitable for such purposes.
Future Research Directions and Unexplored Avenues for 3 Cyclohexyloxolane 2,5 Dione
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Cyclohexyloxolane-2,5-dione, and how can reaction yields be optimized?
- Methodological Answer :
- Synthetic Routes : Common methods for cyclic diones include cyclocondensation of dicarboxylic acids with cyclohexanol derivatives or oxidation of substituted tetrahydrofurans. For optimization:
- Use catalysts like p-toluenesulfonic acid for esterification steps (common in dione synthesis) .
- Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 80–100°C for 12–24 hours).
- Yield Improvement : Employ inert atmospheres (N₂/Ar) to prevent oxidation byproducts. Purify via recrystallization in ethanol/water mixtures .
Q. How can researchers validate the structural purity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
Advanced Research Questions
Q. What experimental designs are suitable for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Protocols :
- pH Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Use a C18 column with acetonitrile/water mobile phase .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .
- Data Interpretation : Compare degradation kinetics (zero/first-order models) to predict shelf-life .
Q. How can computational models reconcile contradictions between predicted and observed reactivity of this compound with nucleophiles?
- Methodological Answer :
- Strategies :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrophilic sites (e.g., carbonyl carbons). Compare with experimental nucleophilic addition results (e.g., Grignard reactions) .
- Use molecular docking to simulate interactions with biological nucleophiles (e.g., cysteine residues) if studying bioactivity .
- Troubleshooting : If discrepancies persist, re-evaluate solvent effects (e.g., polar aprotic vs. protic solvents) using COSMO-RS simulations .
Q. What advanced techniques address discrepancies in solubility data for this compound across solvents?
- Methodological Answer :
- Approaches :
- Solubility Screening : Use shake-flask method in solvents (e.g., DMSO, THF, hexane) at 25°C. Quantify via UV-Vis spectroscopy at λ_max ~250 nm .
- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents (δD, δP, δH) .
- Contradiction Resolution : Cross-validate with differential scanning calorimetry (DSC) to rule out polymorphic transformations affecting solubility .
Safety and Handling Considerations
Q. What personal protective equipment (PPE) is critical when handling this compound in exploratory reactions?
- Methodological Answer :
- PPE Requirements :
- Gloves : Nitrile gloves (tested for permeation resistance to esters/ketones) .
- Eye Protection : Tightly sealed goggles with indirect ventilation .
- Respiratory Protection : Use N95 masks in poorly ventilated areas .
- Emergency Protocols : Follow first-aid measures for skin/eye contact (rinse with water for 15 minutes; seek medical attention) .
Data Analysis and Reporting
Q. How should researchers statistically analyze conflicting bioactivity data for this compound in cell-based assays?
- Methodological Answer :
- Statistical Workflow :
Perform triplicate experiments to assess reproducibility.
Apply ANOVA or Student’s t-test to compare dose-response curves.
Use principal component analysis (PCA) to identify outlier conditions (e.g., pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
